molecular formula C19H19BrN6O5 B083510 Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- CAS No. 14071-35-3

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-

Cat. No. B083510
CAS RN: 14071-35-3
M. Wt: 491.3 g/mol
InChI Key: TZGRVPGNUHVFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-' is a chemical compound that has been widely used in scientific research. This compound has been found to have various applications in different fields, including biochemistry, molecular biology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of Acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. It may also act by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

Acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Acetamide has also been found to reduce oxidative stress and protect against DNA damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using Acetamide in lab experiments is its low toxicity. It has also been found to be stable under various conditions, making it suitable for long-term experiments. However, one of the limitations of using Acetamide is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of Acetamide. One direction is the development of new derivatives of Acetamide with improved properties. Another direction is the study of the mechanism of action of Acetamide in more detail. Additionally, Acetamide can be used in the development of new drugs for the treatment of various diseases, including cancer and inflammation.

Synthesis Methods

Acetamide can be synthesized by the reaction of N-(2-hydroxyethyl)-p-phenylenediamine with 2-bromo-6-cyano-4-nitrophenol in the presence of a base. The resulting compound is then treated with acetic anhydride to form Acetamide.

Scientific Research Applications

Acetamide has been used in various scientific research applications, including the development of new drugs and the study of biological systems. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. Acetamide has also been used as a fluorescent probe for the detection of proteins and DNA.

properties

CAS RN

14071-35-3

Product Name

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-

Molecular Formula

C19H19BrN6O5

Molecular Weight

491.3 g/mol

IUPAC Name

N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C19H19BrN6O5/c1-12(29)22-18-10-14(25(4-6-27)5-7-28)2-3-17(18)23-24-19-13(11-21)8-15(26(30)31)9-16(19)20/h2-3,8-10,27-28H,4-7H2,1H3,(H,22,29)

InChI Key

TZGRVPGNUHVFOB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N

Other CAS RN

14071-35-3

Origin of Product

United States

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